(E)-4-(3-fluorophenyl)but-3-en-2-one
Description
Contextualization of α,β-Unsaturated Ketones and Chalcone (B49325) Derivatives in Organic Chemistry
α,β-Unsaturated ketones are a class of organic compounds that contain a ketone functional group conjugated to a carbon-carbon double bond. This conjugation results in unique electronic properties and reactivity, making them valuable intermediates in organic synthesis.
Chalcones are a prominent subgroup of α,β-unsaturated ketones, distinguished by a 1,3-diaryl-2-propen-1-one backbone. They are widely found in natural products and are recognized as "privileged structures" in medicinal chemistry. This designation stems from their straightforward synthesis, typically via a Claisen-Schmidt condensation, and their ability to interact with a diverse array of biological targets. mdpi.com The chalcone scaffold is a cornerstone in the development of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
Role and Impact of Fluorine Substitution in Organic Molecules and Their Biological Activity
The introduction of fluorine into organic molecules is a widely used strategy in modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly alter the physicochemical and biological characteristics of a parent compound.
Key impacts of fluorination include:
Enhanced Metabolic Stability: The C-F bond is more stable than a C-H bond, making the molecule more resistant to metabolic degradation and often prolonging its biological half-life.
Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through cellular membranes, potentially improving its bioavailability. mdpi.com
Modulation of Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the electronic environment of the molecule, leading to more potent interactions with biological targets.
Conformational Control: Fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a specific receptor or enzyme active site.
The presence of a fluorine atom on the phenyl ring of (E)-4-(3-fluorophenyl)but-3-en-2-one is therefore expected to significantly influence its biological profile compared to its non-fluorinated counterpart.
Overview of the Current Research Landscape for this compound and Related Fluorinated Butenones
While specific research dedicated exclusively to this compound is limited, the broader field of fluorinated chalcones and butenones is an active area of investigation. The primary focus of this research is the synthesis of novel fluorinated derivatives and the evaluation of their potential as therapeutic agents.
Studies on various fluorinated chalcones have consistently demonstrated potent biological activities. Research indicates that these compounds exhibit significant cytotoxic effects against a range of human cancer cell lines, including breast cancer and liver cancer. nih.govscienceandtechnology.com.vn The position and number of fluorine substituents on the aromatic rings are often correlated with the potency of the anticancer activity. scienceandtechnology.com.vn For instance, some fluorinated chalcones have been found to induce apoptosis (programmed cell death) in tumor cells. tandfonline.com
In addition to anticancer research, fluorinated chalcones are being actively investigated for their antimicrobial properties. nih.gov Studies have shown that certain derivatives possess significant activity against pathogenic bacteria, including drug-resistant strains, and various fungi. nih.gov The enhanced lipophilicity imparted by fluorine is thought to contribute to their ability to disrupt microbial cell membranes. nih.gov
The data below summarizes findings from studies on representative fluorinated chalcones, providing context for the potential activities of this compound.
| Compound Class | Biological Activity Investigated | Key Findings |
| Fluorinated 3,4-dihydroxychalcones | Anticancer, 5-Lipoxygenase Inhibition | Showed potent inhibition of 5-lipoxygenase and in vitro antitumor activity against a human cancer cell line panel. nih.gov |
| B-ring Fluoro-substituted Chalcones | Anticancer (Hepatocellular Carcinoma) | Several analogs displayed powerful antiproliferative effects against human tumor cells, mediated through apoptosis. tandfonline.com |
| Naphthalene-Fluorine Chalcones | Anticancer (Breast Cancer) | Fluorinated derivatives exhibited stronger cytotoxic activity towards 4T1 breast cancer cells compared to non-fluorinated versions. nih.gov |
| Trimethoxy-Fluoro Chalcones | Antimicrobial, Antitubercular | Exhibited moderate to potent activity against pathogenic bacteria and fungi, with some derivatives showing significant antitubercular effects. nih.gov |
Scope and Objectives of Academic Research on the Chemical Compound
Based on the established importance of the chalcone scaffold and fluorine substitution, academic research on this compound and its isomers is centered on several key objectives:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and its derivatives, followed by thorough structural confirmation using modern analytical techniques (e.g., NMR, Mass Spectrometry).
Biological Screening: Evaluating the compound's efficacy across a panel of biological assays to identify potential therapeutic applications. Primary areas of interest include its potential as an anticancer agent against various tumor cell lines and its antimicrobial activity against a spectrum of bacteria and fungi.
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related compounds with variations in the position of the fluorine atom or other substituents. This allows researchers to understand how specific structural features influence biological activity, guiding the design of more potent and selective molecules.
Mechanism of Action Studies: For compounds that show promising activity, further research aims to elucidate the specific molecular pathways through which they exert their biological effects. For example, in cancer research, this could involve investigating whether the compound induces apoptosis, inhibits cell cycle progression, or targets specific signaling proteins.
The overarching goal of this research is to leverage the unique combination of the chalcone framework and fluorine substitution to develop novel lead compounds for drug discovery.
Structure
3D Structure
Properties
CAS No. |
2481-53-0 |
|---|---|
Molecular Formula |
C10H9FO |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(E)-4-(3-fluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+ |
InChI Key |
HMPIVEBXKYNVET-AATRIKPKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=CC=C1)F |
Canonical SMILES |
CC(=O)C=CC1=CC(=CC=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for E 4 3 Fluorophenyl but 3 En 2 One and Analogues
Retrosynthetic Analysis and Key Precursors for the Fluorophenylbutenone Scaffold
Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. icj-e.orgias.ac.in The process begins by deconstructing the target molecule into simpler precursor structures, known as synthons, which correspond to commercially available starting materials. ias.ac.inamazonaws.com
For (E)-4-(3-fluorophenyl)but-3-en-2-one, the most logical retrosynthetic disconnection involves cleaving the carbon-carbon double bond of the α,β-unsaturated ketone system. This disconnection is the reverse of an aldol (B89426) condensation reaction. amazonaws.com This process breaks the target molecule down into two key precursors:
3-fluorobenzaldehyde (B1666160)
This analysis identifies a straightforward synthetic pathway where these two readily available precursors can be combined in a condensation reaction to form the desired fluorophenylbutenone scaffold.
Classical Synthetic Approaches for this compound
The most prominent classical method for synthesizing this compound and related chalcone (B49325) structures is the Claisen-Schmidt condensation.
The Claisen-Schmidt condensation is a variation of the aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the synthesis of the target molecule, acetone possesses the necessary α-hydrogens, while 3-fluorobenzaldehyde does not.
The reaction is typically carried out under basic or acidic conditions. researchgate.netnih.gov The mechanism in a basic medium, such as aqueous sodium hydroxide (B78521), proceeds as follows:
Enolate Formation : A hydroxide ion deprotonates the α-carbon of acetone, a reversible step, to form a nucleophilic enolate. magritek.com
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde, forming a tetrahedral alkoxide intermediate.
Protonation : The alkoxide is protonated by a water molecule to yield a β-hydroxy ketone intermediate.
Dehydration : This intermediate readily undergoes base-catalyzed dehydration, eliminating a water molecule to form the final, highly conjugated and stable α,β-unsaturated ketone product, this compound. magritek.com
This condensation is a robust and widely used method for the preparation of chalcones and their analogues. scispace.com
The efficiency and yield of the Claisen-Schmidt condensation can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for developing scalable and efficient synthetic protocols. nih.govrsc.org
Catalysts : While strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are traditionally used, research has explored other catalytic systems. researchgate.netnih.gov Solid acid catalysts and task-specific ionic liquids have been employed to facilitate the reaction, sometimes offering advantages like easier product purification and catalyst recycling. researchgate.netrsc.org
Solvent Systems : The choice of solvent can impact reaction rates and yields. While aqueous-alcoholic solutions are common, solvent-free conditions have proven to be highly effective. researchgate.net Grinding the reactants with a solid base catalyst, such as NaOH, in the absence of a solvent can lead to quantitative yields in a short amount of time. nih.gov
Temperature and Time : Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates and the catalyst used. Reaction times can vary from a few hours to a week. researchgate.net Optimization aims to find a balance that maximizes yield while minimizing reaction time and the formation of side products.
Below is a table summarizing typical conditions and findings for Claisen-Schmidt reactions for chalcone synthesis.
| Catalyst | Solvent | Temperature | Time | Yield | Reference |
| NaOH (20 mol%) | Solvent-free (Grinding) | Room Temperature | 5-10 min | 96-98% | nih.gov |
| Aqueous-alcoholic alkali | Ethanol (B145695)/Water | 50 °C | 12-15 h | Good | researchgate.net |
| HAlMSN (solid acid) | Solvent-free | Low Temperature | Short | Excellent | rsc.org |
| Sulfonic acid ILs | Toluene | 110 °C | 4 h | 95% | researchgate.net |
In the synthesis of 4-(3-fluorophenyl)but-3-en-2-one, the formation of the (E)-isomer (trans) is predominantly favored over the (Z)-isomer (cis). This high stereoselectivity is a result of thermodynamic control. The (E)-isomer, where the bulky 3-fluorophenyl group and the methyl group are on opposite sides of the double bond, experiences significantly less steric hindrance than the (Z)-isomer. The final dehydration step is generally irreversible and leads to the formation of the more thermodynamically stable conjugated product, which is the (E)-isomer.
Modern Catalytic Strategies for Butenone Synthesis
While the Claisen-Schmidt condensation remains a workhorse, modern synthetic chemistry seeks greener and more efficient catalytic methods.
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. bohrium.com For aldol-type reactions leading to butenones, amino acids like L-proline and its derivatives have emerged as effective catalysts. nih.gov
The mechanism of a proline-catalyzed reaction differs from the base-catalyzed pathway. It typically involves the formation of a nucleophilic enamine intermediate between the ketone (acetone) and the secondary amine of the proline catalyst. This enamine then attacks the aldehyde (3-fluorobenzaldehyde). Subsequent hydrolysis releases the aldol product and regenerates the catalyst. This approach offers several advantages, including often milder reaction conditions and avoidance of harsh acidic or basic reagents, aligning with the principles of green chemistry. bohrium.com
Transition-Metal Catalyzed Coupling Reactions (e.g., Palladium-catalyzed)
Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, offering an alternative to traditional condensation methods for synthesizing chalcone frameworks like this compound. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are particularly prominent in this context. nih.govnih.gov
The Suzuki-Miyaura coupling reaction, for instance, can be employed to construct the chalcone backbone. This involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of a chalcone analogue, this could involve coupling a cinnamoyl chloride derivative with a phenylboronic acid or, alternatively, reacting a benzoyl chloride with a styrylboronic acid. nih.gov A typical catalytic system for such transformations includes a palladium source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as cesium carbonate (Cs₂CO₃) in an anhydrous solvent like toluene. nih.gov
The Sonogashira coupling provides another efficient route. This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org In the context of chalcone synthesis, a substituted benzoyl chloride can be reacted with a phenylacetylene (B144264) derivative to form a diarylalkynone (an ynone). nih.govbeilstein-journals.org This ynone intermediate can then be selectively reduced or deuterated to yield the desired chalcone. nih.gov Common conditions for the Sonogashira reaction involve a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. beilstein-journals.org However, copper-free Sonogashira couplings are increasingly favored to avoid potential issues with copper contamination. organic-chemistry.orgbeilstein-journals.org
These coupling methods are valued for their high functional group tolerance and stereoselectivity, allowing for the synthesis of complex chalcone analogues that might be difficult to access through classical Claisen-Schmidt condensation. nih.gov The choice of ligand, base, and solvent is crucial for optimizing reaction yield and minimizing side products. beilstein-journals.org
| Reaction Type | Reactants | Catalytic System | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Cinnamoyl chloride + Phenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | Anhydrous Toluene | Forms the chalcone backbone directly. | nih.gov |
| Sonogashira Coupling | Benzoyl chloride + Phenylacetylene | Pd(0)/Cu(I), Base | Various | Forms a diarylalkynone intermediate. | nih.gov |
| Copper-Free Sonogashira Coupling | Aryl bromide + Terminal alkyne | Pd(OAc)₂, P(p-tol)₃, DBU | THF | Avoids copper co-catalyst; improved yields. | beilstein-journals.org |
| Heck Coupling | Aryl halide + Alkene | Pd(OAc)₂, Ligand, Base | Various | Can be used to form the α,β-unsaturated system. | researchgate.net |
Flow Chemistry and Green Chemistry Approaches in Synthetic Design
Modern synthetic design increasingly emphasizes the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. unibo.itorganic-synthesis.com For the synthesis of this compound and its analogues, both flow chemistry and various green chemistry protocols offer significant advantages over traditional batch methods. rsc.org
Flow Chemistry: Continuous-flow processing addresses many drawbacks of batch synthesis, such as safety concerns with hazardous reagents and poor reproducibility. nih.gov In a flow reactor, reagents are continuously pumped and mixed in a capillary or microreactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.govmdpi.com This high level of control can maximize reaction rates and suppress the formation of undesired side products. mdpi.com For chalcone synthesis, flow chemistry has been particularly effective in hydrogenation and deuteration reactions, where hazardous gases like H₂ or D₂ can be generated on-demand and used immediately, eliminating the risks associated with storing compressed gas cylinders. mdpi.comresearchgate.net
Green Chemistry Approaches:
Solvent-Free Synthesis: A significant green approach is the use of solvent-free or mechanochemical methods. rsc.orgacs.org The Claisen-Schmidt condensation to form chalcones can be performed by grinding the reactant aldehyde and ketone with a solid base, such as sodium hydroxide (NaOH), in a mortar and pestle. rsc.orgjetir.org This method often leads to high yields and purity, reducing the need for large volumes of volatile organic solvents. acs.org
Greener Solvents: When solvents are necessary, the focus is on replacing hazardous options like DMF or chlorinated solvents with more benign alternatives. rsc.org Ethanol is a commonly used "green solvent" for the base-catalyzed synthesis of chalcones. acs.org Water, particularly in the form of micellar catalysis, has also emerged as a sustainable medium. Using surfactants like cetyltrimethylammonium bromide (CTAB) or vitamin E-derived TPGS can create micelles that act as nanoreactors, facilitating the reaction between poorly water-soluble reactants. acs.org
Catalysis: Employing catalysts instead of stoichiometric reagents is a core principle of green chemistry. organic-synthesis.com The use of solid acid catalysts like Amberlyst-15 or reusable bases can simplify product purification and reduce waste. researchgate.net
These approaches not only reduce the environmental footprint of chalcone synthesis but can also lead to improved yields, higher purity, and more scalable and cost-effective processes. rsc.orgacs.org
| Approach | Methodology | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Flow Chemistry | Continuous pumping of reagents through a reactor. | Enhanced safety, precise control, scalability, high reproducibility. | Requires specialized equipment. | nih.govmdpi.com |
| Solvent-Free Synthesis (Mechanochemistry) | Grinding solid reactants with a solid catalyst/base. | Eliminates bulk solvent waste, high yields, simple procedure. | May not be suitable for all substrates; scalability can be a challenge. | acs.orgrsc.org |
| Micellar Catalysis | Reaction in water with surfactants to form micelles. | Uses water as a benign solvent, can improve yield and purity. | Requires separation of surfactant from the product. | acs.org |
| Alternative Solvents | Using ethanol or other biodegradable solvents instead of hazardous ones. | Reduces toxicity and environmental impact. | May have lower efficiency than traditional solvents in some cases. | acs.org |
Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Probes
Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H or D), are invaluable tools in medicinal chemistry and pharmacology. lucerna-chem.chmedchemexpress.com Replacing hydrogen with deuterium can alter a molecule's metabolic profile by strengthening the carbon-hydrogen bond (the kinetic isotope effect), potentially leading to improved pharmacokinetic properties. mdpi.com Furthermore, these labeled analogues serve as mechanistic probes to study reaction pathways and metabolic processes. medchemexpress.com
The synthesis of deuterated chalcones, such as analogues of this compound, can be achieved through several methods. A particularly efficient and safe method utilizes continuous-flow technology. nih.govmdpi.com One strategy involves the selective deuteration of the C≡C triple bond of a corresponding diarylalkynone precursor. mdpi.com In this setup, deuterium gas (D₂) is generated in situ via the electrolysis of high-purity deuterated water (D₂O) within a flow reactor system like an H-Cube®. nih.govresearchgate.net The alkyne, dissolved in an aprotic solvent to prevent H-D exchange, is then passed through a heated, pressurized catalyst bed (e.g., a palladium catalyst) in the presence of the generated D₂. mdpi.com
This flow chemistry approach offers precise control over reaction conditions, which is critical for achieving selective partial deuteration of the alkyne to the (Z)-dideutero-alkene, while avoiding over-reduction to the saturated alkane. nih.govmdpi.com The initially formed (Z)-isomer typically isomerizes to the more thermodynamically stable (E)-chalcone during purification. mdpi.com This method eliminates the need to handle hazardous D₂ gas cylinders and allows for scalable, on-demand production of deuterated compounds. mdpi.comresearchgate.net
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Deuterium Source | High-purity deuterated water (D₂O) | In situ generation of D₂ gas via electrolysis. | nih.govmdpi.com |
| Catalyst | Palladium on carbon (e.g., 10% Pd/C) | Heterogeneous catalyst for the deuteration reaction. | mdpi.com |
| Solvent | Aprotic (e.g., Ethyl acetate) | To dissolve the substrate and prevent unwanted H-D exchange. | researchgate.net |
| Temperature | Optimized (e.g., 25-80 °C) | To control reaction rate and selectivity. | mdpi.com |
| Pressure | Optimized (e.g., 1-100 bar) | To increase the concentration of D₂ in the solution. | mdpi.com |
Scalability and Purity Considerations in Laboratory and Pilot-Scale Synthesis
Transitioning the synthesis of a compound like this compound from a laboratory setting to a pilot or commercial scale introduces significant challenges related to scalability, cost, safety, and product purity. usd.ac.iddbu.de While a reaction may be high-yielding at the milligram scale, maintaining that efficiency at the kilogram scale requires careful process optimization. dbu.de
Scalability: The classical Claisen-Schmidt condensation is often used for chalcone synthesis due to its simplicity and use of inexpensive starting materials, making it a viable option for large-scale production. usd.ac.idnih.gov However, issues such as heat transfer, reaction time, and product isolation become more critical on a larger scale. Continuous-flow processes are inherently more scalable than batch reactions. mdpi.com They offer better heat and mass transfer, consistent product quality, and a smaller reactor footprint, which can be advantageous for pilot-plant operations. rsc.org For instance, the solvent-free synthesis of chalcones using a screw extrusion reactor represents a method for continuous mechanochemistry, potentially enabling large-scale green production. rsc.org
Purity and Purification: Achieving high purity is essential, particularly for compounds intended for biological studies. In laboratory synthesis, the crude chalcone product is often of sufficient purity after a simple workup involving filtration and washing with water. rsc.orgjetir.org However, trace impurities, such as unreacted starting materials or side-products from self-condensation or Michael additions, are common. acs.org
Recrystallization is the most common method for purifying chalcones on both laboratory and larger scales. rsc.orgjetir.org Ethanol (e.g., 95% ethanol) is a frequently used solvent for this purpose, offering a good balance of solubility properties and being relatively environmentally benign. nih.govjetir.org For more challenging separations or to achieve very high purity, column chromatography on silica (B1680970) gel is employed, though this method is less desirable for large-scale production due to high solvent consumption and cost. nih.gov
The purity of the final product is typically confirmed using a combination of analytical techniques, including Thin-Layer Chromatography (TLC) for reaction monitoring, melting point determination, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. rsc.orgjetir.orgusd.ac.id
Chemical Reactivity and Transformation Studies of the Butenone Scaffold
Nucleophilic Addition Reactions of the α,β-Unsaturated Carbonyl System
Nucleophilic attack on the butenone scaffold can occur via two main pathways, known as 1,2-addition (direct addition to the carbonyl group) and 1,4-addition (conjugate or Michael addition to the β-carbon). lumenlearning.commasterorganicchemistry.com The competition between these pathways is a central theme in the chemistry of α,β-unsaturated systems.
In a 1,2-addition, a nucleophile directly attacks the electrophilic carbonyl carbon. This reaction is characteristic of strong, "hard" nucleophiles, such as Grignard reagents and organolithium reagents. brainly.com The reaction is typically irreversible and kinetically controlled, meaning it favors the fastest-formed product. lumenlearning.comstackexchange.com The mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield an alcohol. brainly.commasterorganicchemistry.com For the (E)-4-(3-fluorophenyl)but-3-en-2-one scaffold, this pathway would lead to the formation of a tertiary alcohol, while preserving the carbon-carbon double bond. dalalinstitute.com
Table 1: Representative 1,2-Addition Reactions on α,β-Unsaturated Ketones
| Substrate Class | Nucleophile | Product Type | Controlling Factor |
|---|---|---|---|
| α,β-Unsaturated Ketone | Organolithium Reagents (e.g., RLi) | Allylic Alcohol (Tertiary) | Kinetic Control |
| α,β-Unsaturated Ketone | Grignard Reagents (e.g., RMgX) | Allylic Alcohol (Tertiary) | Kinetic Control lumenlearning.comstackexchange.com |
| α,β-Unsaturated Ketone | Lithium Aluminum Hydride (LiAlH₄) | Allylic Alcohol (Secondary) | Kinetic Control |
The 1,4-conjugate addition, or Michael reaction, is the vinylogous counterpart to direct nucleophilic addition. wikipedia.org It involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. This pathway is favored by "soft," less basic nucleophiles where the 1,2-addition is often reversible, making the reaction thermodynamically controlled. lumenlearning.comstackexchange.com The resulting product retains the stable carbonyl group. lumenlearning.com The mechanism proceeds via nucleophilic attack at the β-carbon, forming a resonance-stabilized enolate intermediate, which is then protonated (typically on the α-carbon) to give the saturated ketone product. wikipedia.orgmakingmolecules.com
A wide array of nucleophiles participate in this reaction with butenone scaffolds:
Carbon Nucleophiles: Soft carbon nucleophiles like enolates (from malonic esters or β-ketoesters), and organocuprates (Gilman reagents) are classic Michael donors that form new carbon-carbon bonds. wikipedia.orgeurekaselect.comlibretexts.org
Nitrogen Nucleophiles: Primary and secondary amines are effective nucleophiles for 1,4-addition, yielding β-amino ketones. lumenlearning.commakingmolecules.com
Oxygen Nucleophiles: Alcohols and water can add in a conjugate fashion, though the reactions are often reversible. lumenlearning.com
Sulfur Nucleophiles: Thiols and their corresponding thiolate anions are excellent soft nucleophiles that readily undergo conjugate addition to form β-thioethers. lumenlearning.comacsgcipr.org These reactions are often rapid and can even proceed without a catalyst. researchgate.netsrce.hr
Table 2: Examples of 1,4-Addition to α,β-Unsaturated Carbonyls with Various Nucleophiles
| Substrate | Nucleophile | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| Methyl vinyl ketone | 4-Methoxythiophenol | Solvent-free, 30 °C, 30 min | 4-((4-methoxyphenyl)thio)butan-2-one | 93% researchgate.net |
| Chalcone (B49325) | Diethyl malonate | Chiral Primary Amine-Thiourea | Diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate | 99% eurekaselect.com |
| Cyclohexen-2-one | Methylamine | Not specified | 3-(N-methylamino)-cyclohexanone | N/A wikipedia.org |
| Cyclohexen-2-one | Lithium dimethylcuprate (Gilman Reagent) | 1) (CH₃)₂CuLi, 2) H₃O⁺ | 3-Methylcyclohexanone | 98% libretexts.org |
Regioselectivity refers to the competition between 1,2- and 1,4-addition. As discussed, this is largely governed by the nature of the nucleophile based on Hard-Soft Acid-Base (HSAB) theory. wikipedia.org The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" center. Hard nucleophiles (Grignard reagents, organolithiums) preferentially attack the hard carbonyl carbon (1,2-addition), whereas soft nucleophiles (thiolates, cuprates, enolates) favor attack at the soft β-carbon (1,4-addition). wikipedia.org It is possible to influence this selectivity; for instance, the addition of copper salts to Grignard or organolithium reagents generates softer organocuprate species that favor 1,4-addition. wikipedia.orglibretexts.org The presence of a trifluoromethyl group on similar enones has been shown to strongly favor 1,4-addition even with Grignard reagents, indicating that the electronic properties of substituents can significantly influence regioselectivity. researchgate.net
Stereoselectivity becomes important when the nucleophilic addition creates one or more new stereocenters. In the case of 1,4-addition to the butenone scaffold, a new stereocenter can be formed at the β-carbon. The use of chiral catalysts, such as chiral primary amines or their derivatives, can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. acs.orgnih.gov This has been demonstrated in the organocatalyzed asymmetric Michael addition of malonates and other nucleophiles to enones, where high enantiomeric excesses (ee) have been achieved. eurekaselect.comacs.org The stereochemical outcome is dictated by the formation of a transient chiral iminium ion or through hydrogen-bonding interactions between the catalyst and the substrates, which selectively shields one face of the enone from nucleophilic attack. nih.govresearchgate.net
Cycloaddition Reactions Involving the Butenone Moiety
The conjugated π-system of the butenone scaffold allows it to participate in cycloaddition reactions, where it typically acts as the 2π-electron component. These reactions are powerful methods for constructing cyclic structures.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. nih.gov In this reaction, the butenone acts as the dienophile (the 2π component), reacting with a conjugated diene (the 4π component). The reaction is facilitated by the electron-withdrawing nature of the carbonyl group, which lowers the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital).
A key feature of the Diels-Alder reaction is its stereospecificity: the stereochemistry of the dienophile is retained in the product. Since the parent compound is an (E)-alkene, the substituents at the former double bond will have a trans relationship in the newly formed cyclohexene (B86901) ring. When cyclic dienes are used, two diastereomeric products, endo and exo, are possible. Often, the endo product is favored under kinetic control due to secondary orbital interactions. researchgate.net Studies on chalcones, which are structurally related to this compound, have shown successful thermal Diels-Alder reactions with dienes. nih.govrsc.org
Table 3: Diels-Alder Reactions of Chalcone Analogs (Dienophiles)
| Dienophile (Chalcone Analog) | Diene | Conditions | endo:exo Ratio | Yield |
|---|---|---|---|---|
| Chalcone | Cyclopentadiene | Neat, 0 °C, 12h | Predominantly endo | N/A researchgate.net |
| Prenylated Chalcone 92 | Prenylated Chalcone 93 (as diene) | Sealed tube, 160 °C | 3:2 | 55% nih.gov |
| Furfurylidene acetone (B3395972) | Cyclopentadiene | Neat, 0 °C, 12h | Predominantly exo | Good researchgate.net |
The photochemical [2+2] cycloaddition is a characteristic reaction of enones that allows for the synthesis of strained four-membered cyclobutane (B1203170) rings. organicreactions.orgwikipedia.org The reaction is initiated by UV light, which excites the enone's π-electron system from the ground state to a short-lived singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. wikipedia.orgillinois.edu This excited triplet enone then reacts with a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate, which subsequently closes to form the cyclobutane ring. wikipedia.orgillinois.edu
The regioselectivity of the cycloaddition (head-to-head vs. head-to-tail adducts) depends on the electronic nature of the alkene. illinois.edu The stereochemistry can be complex due to the diradical intermediate, which can allow for rotation around single bonds before ring closure. illinois.edu However, intramolecular versions of the reaction or reactions with cyclic enones can be highly selective. organicreactions.org This reaction is a powerful tool in organic synthesis and has been used as a key step in the construction of complex natural products. organicreactions.orgillinois.edu
Table 4: Regioselectivity in Intermolecular [2+2] Photocycloadditions of Enones
| Enone | Alkene | Major Product Regiochemistry | Rationale |
|---|---|---|---|
| Cyclic Enone | Electron-rich alkene (e.g., isobutylene) | Head-to-Tail | Stabilization of the initial exciplex and diradical intermediate. illinois.edu |
| Cyclic Enone | Electron-deficient alkene (e.g., methyl acrylate) | Head-to-Head | Different orbital interactions in the exciplex formation. illinois.edu |
| Carvone | (Intramolecular) | Carvone-camphor | First reported [2+2] photocycloaddition. organicreactions.orgwikipedia.org |
Functional Group Interconversions and Derivatization Strategies
The chemical architecture of this compound, featuring an α,β-unsaturated ketone system and a substituted aromatic ring, offers a versatile platform for a variety of functional group transformations. These reactions are pivotal for synthesizing a diverse array of derivatives with potential applications in medicinal chemistry and materials science. The reactivity of the butenone scaffold is primarily dictated by the electrophilic nature of the carbonyl carbon and the β-carbon of the alkene, as well as the nucleophilic character of the aromatic ring.
The reduction of the α,β-unsaturated ketone moiety in this compound can lead to several distinct products, depending on the choice of reducing agent and reaction conditions. The primary sites of reduction are the carbonyl group (C=O) and the carbon-carbon double bond (C=C).
Selective Carbonyl Reduction (1,2-Reduction): This pathway leads to the formation of the corresponding allylic alcohol, (E)-4-(3-fluorophenyl)but-3-en-2-ol. This is typically achieved using mild hydride reagents that preferentially attack the more electrophilic carbonyl carbon. Sodium borohydride (B1222165) (NaBH₄) in protic solvents like methanol (B129727) or ethanol (B145695) is commonly used for this transformation. commonorganicchemistry.commasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.compressbooks.pub
Selective Alkene Reduction (1,4-Reduction or Conjugate Addition): This reduction saturates the carbon-carbon double bond to yield the saturated ketone, 4-(3-fluorophenyl)butan-2-one. This outcome can be favored by using specific reagents that promote conjugate addition. For instance, systems like zinc dust in the presence of ammonium (B1175870) chloride (Zn/NH₄Cl) have been shown to be effective for the selective 1,4-reduction of chalcones. researchgate.net Catalytic hydrogenation using specific catalysts can also be tuned to favor the reduction of the alkene over the carbonyl group.
Complete Reduction: The simultaneous reduction of both the carbonyl and the alkene functionalities results in the formation of the saturated alcohol, 4-(3-fluorophenyl)butan-2-ol. This is generally accomplished using stronger reducing agents or more forcing conditions, such as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. acs.org The iridium-catalyzed transfer hydrogenation of some enones has been observed to yield over-reduced alkanol products. mdpi.com
| Reduction Type | Product | Typical Reagent(s) | Reference |
|---|---|---|---|
| 1,2-Reduction (Carbonyl) | (E)-4-(3-fluorophenyl)but-3-en-2-ol | NaBH₄ in Methanol/Ethanol | commonorganicchemistry.commasterorganicchemistry.com |
| 1,4-Reduction (Alkene) | 4-(3-fluorophenyl)butan-2-one | Zn/NH₄Cl, Catalytic Transfer Hydrogenation | researchgate.netorganic-chemistry.org |
| Complete Reduction | 4-(3-fluorophenyl)butan-2-ol | H₂/Pd/C, Stronger Hydride Agents | acs.org |
The butenone scaffold of this compound is susceptible to various oxidation reactions, primarily targeting the electron-rich carbon-carbon double bond.
Epoxidation: The alkene can be converted to an epoxide, forming 3-(3-fluorophenyl)-4-methyloxiran-2-yl)methanone. This transformation is commonly achieved through reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). Alternatively, nucleophilic epoxidation using alkaline hydrogen peroxide (the Weitz-Scheffer reaction) is a standard method for α,β-unsaturated ketones. google.comnih.gov The reaction involves the nucleophilic attack of a hydroperoxide anion on the β-carbon, followed by intramolecular ring closure to form the epoxide. nih.gov The use of chiral catalysts can potentially lead to enantiomerically enriched epoxides. google.com
Oxidative Cleavage: Under more vigorous oxidation conditions, the carbon-carbon double bond can be cleaved. Reagents such as ozone (O₃) followed by a reductive or oxidative workup, or strong oxidants like potassium permanganate (B83412) (KMnO₄), can be employed. This reaction would break the butenone chain, yielding 3-fluorobenzaldehyde (B1666160) and a derivative of pyruvic acid, depending on the specific workup conditions.
| Oxidation Type | Product | Typical Reagent(s) | Reference |
|---|---|---|---|
| Epoxidation | (3-(3-fluorophenyl)oxiran-2-yl)(methyl)methanone | m-CPBA, Alkaline H₂O₂ | google.comacs.org |
| Oxidative Cleavage | 3-Fluorobenzaldehyde + Pyruvic acid derivative | O₃; KMnO₄ (hot, concentrated) | N/A |
The 1,3-dielectrophilic nature of the α,β-unsaturated ketone system makes this compound an excellent substrate for condensation reactions with binucleophiles, leading to the formation of a wide variety of heterocyclic compounds. These reactions are of significant interest as they provide access to scaffolds with diverse biological activities. nih.gov
Synthesis of Pyrazolines: Reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) in a suitable solvent like ethanol, often with a catalytic amount of acid, leads to the formation of pyrazoline derivatives. organic-chemistry.orgdergipark.org.tr The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon, followed by intramolecular cyclization and dehydration to yield the stable 2-pyrazoline (B94618) ring system. sci-hub.se The product would be a 5-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazole.
Synthesis of Pyrimidines: Condensation with urea (B33335), thiourea, or guanidine (B92328) hydrochloride in the presence of a base (e.g., ethanolic KOH) is a common method for synthesizing pyrimidine (B1678525) derivatives from chalcone-like precursors. derpharmachemica.comresearchgate.netijper.org The reaction involves the cyclocondensation of the binucleophile with the butenone scaffold to form a six-membered dihydropyrimidine (B8664642) ring, which may subsequently be oxidized to the aromatic pyrimidine. For example, reaction with urea would yield a 4-(3-fluorophenyl)-6-methyl-dihydropyrimidin-2(1H)-one. derpharmachemica.comresearchgate.net
| Binucleophile | Resulting Heterocycle Class | Example Product Structure | Reference |
|---|---|---|---|
| Hydrazine (N₂H₄) | Pyrazoline | 5-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazole | dergipark.org.trresearchgate.net |
| Urea (H₂NCONH₂) | Dihydropyrimidine | 4-(3-fluorophenyl)-6-methyl-dihydropyrimidin-2(1H)-one | researchgate.netijper.org |
| Thiourea (H₂NCSNH₂) | Dihydropyrimidine-2-thione | 4-(3-fluorophenyl)-6-methyl-dihydropyrimidine-2(1H)-thione | derpharmachemica.com |
| Guanidine (H₂NC(NH)NH₂) | 2-Aminodihydropyrimidine | 2-Amino-4-(3-fluorophenyl)-6-methyl-dihydropyrimidine | derpharmachemica.comderpharmachemica.com |
Electrophilic Aromatic Substitution on the Fluorophenyl Ring
The fluorophenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), although its reactivity is significantly influenced by the substituents present. The fluorine atom is an ortho, para-directing group due to the resonance donation of its lone pairs, but it is also deactivating due to its strong inductive electron-withdrawing effect. wikipedia.org The (E)-but-3-en-2-one substituent is a meta-directing group and is also strongly deactivating because the carbonyl group withdraws electron density from the ring through resonance.
The combined effect of these two groups makes the aromatic ring electron-deficient and thus less reactive towards electrophiles compared to benzene (B151609). Consequently, harsh reaction conditions are typically required to achieve substitution.
Nitration: Reaction with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would be expected to introduce a nitro (-NO₂) group. The directing effects are conflicting. The fluorine atom directs to the ortho (C2, C6) and para (C4) positions relative to itself, while the butenone group directs to the meta (C2, C6) positions relative to its point of attachment. The positions ortho to the fluorine and meta to the butenone group (C2 and C6) are sterically hindered and electronically favored by both deactivating groups. The position para to the fluorine (C4) is also a potential site. A complex mixture of isomers is possible, with substitution likely favoring the positions most activated by the fluorine and least deactivated by the butenone group.
Halogenation: The introduction of a halogen (e.g., Br₂ or Cl₂) would require a Lewis acid catalyst such as FeBr₃ or AlCl₃. wikipedia.orgmt.com Similar to nitration, the substitution pattern will be governed by the competing directing effects of the existing substituents, leading to a mixture of ortho- and para-isomers with respect to the fluorine atom.
Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings. organic-chemistry.orgmasterorganicchemistry.comchemistrysteps.com The presence of two deactivating groups (fluoro and butenone) on the phenyl ring of the target compound would likely prevent these reactions from occurring under standard conditions.
Radical Reactions and Mechanistic Pathways
The alkene moiety of the butenone scaffold is a potential site for free-radical reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps.
Radical Addition: The reaction can be initiated by a radical initiator, which generates a radical species that then adds to the carbon-carbon double bond. For instance, the addition of an OH radical, which can be generated in atmospheric studies, preferentially occurs at the β-carbon, forming a more stable α-carbonyl radical. copernicus.orgcopernicus.org This radical intermediate can then react further, for example, by adding oxygen and participating in subsequent reaction cascades. conicet.gov.ar In a synthetic context, radical addition of species like thiols or alkyl halides can be initiated by heat or light in the presence of a radical initiator like AIBN (azobisisobutyronitrile).
Mechanistic Pathway:
Initiation: A radical initiator (e.g., AIBN, peroxide) decomposes to form initial radicals.
Propagation:
An initiating radical (R•) adds to the β-carbon of the butenone double bond, forming a resonance-stabilized α-carbonyl radical intermediate.
This intermediate then abstracts an atom (e.g., a hydrogen or halogen) from another molecule to form the final product and regenerate a radical, which continues the chain.
Termination: Two radical species combine to form a stable, non-radical product, terminating the chain reaction.
Recent studies have also explored visible-light-initiated radical 1,3-difunctionalization of unsaturated ketones, indicating that complex transformations involving radical intermediates are possible on such scaffolds. nih.gov These pathways can lead to the formation of structurally complex molecules that are not easily accessible through traditional ionic chemistry.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F) and their connectivity can be established.
One-dimensional NMR provides fundamental information about the number and type of atoms present in a molecule. For (E)-4-(3-fluorophenyl)but-3-en-2-one, the spectra for ¹H, ¹³C, and ¹⁹F nuclei are all informative. While comprehensive experimental data for this specific compound is not widely published, a detailed analysis can be predicted based on the well-documented spectra of its non-fluorinated analog, (E)-4-phenylbut-3-en-2-one researchgate.netresearchgate.netchemicalbook.com, and established principles of fluorine's influence on NMR spectra biophysics.orgnih.gov.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, vinyl, and aromatic protons. The vinyl protons (H-3 and H-4) form an AX spin system, appearing as two doublets with a large coupling constant (J ≈ 16 Hz), which is characteristic of an (E) or trans configuration across the double bond. The methyl protons (H-1) will appear as a sharp singlet. The protons on the 3-fluorophenyl ring will exhibit a more complex pattern than the unsubstituted phenyl ring due to both H-H and H-F couplings.
¹³C NMR: The carbon NMR spectrum will display ten distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. The carbonyl carbon (C-2) is expected to be the most deshielded, appearing far downfield. The introduction of the electronegative fluorine atom causes a large, direct C-F coupling (¹JCF) for C-6 and smaller couplings to the ortho (²JCF) and meta (³JCF) carbons, which can be a key diagnostic feature nih.gov.
¹⁹F NMR: The fluorine NMR spectrum provides a direct method for observing the fluorine nucleus biophysics.org. It is expected to show a single signal for the fluorine atom attached to the phenyl ring. The chemical shift of this signal is characteristic of an aryl fluoride (B91410) environment.
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| 1 (CH₃) | ~2.40 | s (singlet) | - |
| 3 (CH) | ~6.70 | d (doublet) | JH3-H4 ≈ 16 |
| 4 (CH) | ~7.50 | d (doublet) | JH4-H3 ≈ 16 |
| Aromatic (H-5, H-7, H-8, H-9) | ~7.10-7.45 | m (multiplet) | H-H and H-F couplings |
| Position | Predicted δ (ppm) | Key Couplings |
|---|---|---|
| 1 (CH₃) | ~27.5 | - |
| 2 (C=O) | ~198.0 | - |
| 3 (CH) | ~129.0 | - |
| 4 (CH) | ~142.5 | - |
| 5 (C) | ~136.5 | ³JCF |
| 6 (CF) | ~162.5 | ¹JCF (large) |
| 7 (CH) | ~117.0 | ²JCF |
| 8 (CH) | ~131.0 | ³JCF |
| 9 (CH) | ~114.5 | ²JCF |
| 10 (CH) | ~126.0 | ⁴JCF (small) |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a strong cross-peak would be observed between the vinyl protons H-3 and H-4, confirming their direct coupling. Additional cross-peaks would map the connectivity within the aromatic ring system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would show cross-peaks connecting the H-1 signal to the C-1 carbon, H-3 to C-3, H-4 to C-4, and each aromatic proton to its corresponding carbon atom, allowing for the definitive assignment of the carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity by showing correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). Key expected correlations would include:
From the methyl protons (H-1) to the carbonyl carbon (C-2) and the vinyl carbon (C-3).
From the vinyl proton H-3 to the carbonyl carbon (C-2) and the aromatic carbon C-5.
From the vinyl proton H-4 to the aromatic carbons C-5 and C-9.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. For this molecule, a NOESY experiment would be instrumental in confirming the (E)-stereochemistry of the double bond. A cross-peak between the vinyl proton H-3 and the aromatic protons would be expected, while a correlation between H-3 and H-4 would be absent or very weak, confirming their trans relationship.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The molecular formula of the target compound is C₁₀H₉FO, with a monoisotopic mass of 164.0637 Da stenutz.eu.
The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z 164. The fragmentation pattern of α,β-unsaturated ketones is often characterized by cleavages adjacent to the carbonyl group chemguide.co.uklibretexts.orglibretexts.org. The primary fragmentation pathways for this compound would likely involve:
α-cleavage: Loss of the methyl radical (·CH₃) to form the [M-15]⁺ acylium ion at m/z 149.
α-cleavage: Loss of the acetyl radical (·CH₃CO) to form the [M-43]⁺ fragment at m/z 121, corresponding to the 3-fluorostyrene (B1329300) radical cation.
Further fragmentation of the aromatic portion could lead to the loss of CO from the m/z 149 fragment to yield the 3-fluorostyrene radical cation at m/z 121.
Predicted Mass Spectrometry Fragmentation Data
| m/z (Predicted) | Ion Formula | Identity |
| 164 | [C₁₀H₉FO]⁺˙ | Molecular Ion (M⁺˙) |
| 149 | [C₉H₆FO]⁺ | [M - CH₃]⁺ |
| 121 | [C₈H₆F]⁺ | [M - CH₃CO]⁺ |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of the molecule. For this compound, an HRMS measurement would confirm the molecular formula C₁₀H₉FO by matching the experimental mass to the calculated exact mass of 164.0637 Da.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the spectrum is dominated by absorptions from the conjugated ketone system and the fluorinated aromatic ring nist.govspectrabase.com.
The extended conjugation between the phenyl ring, alkene, and carbonyl group lowers the vibrational frequency of both the C=O and C=C bonds compared to their non-conjugated counterparts.
Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic & Vinylic |
| ~1675 | C=O Stretch | α,β-Unsaturated Ketone |
| ~1610 | C=C Stretch | Alkene |
| ~1580 | C=C Stretch | Aromatic Ring |
| ~1250 | C-F Stretch | Aryl-Fluoride |
| ~880, ~780 | C-H Bend (out-of-plane) | 1,3-disubstituted Aromatic |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Compounds with conjugated π-systems, such as this compound, absorb UV or visible light to promote electrons from a π bonding orbital to a π* antibonding orbital (a π → π* transition) scielo.org.za.
The chromophore in this molecule consists of the entire conjugated system spanning the 3-fluorophenyl ring, the carbon-carbon double bond, and the carbonyl group. This extensive conjugation results in a strong absorption band (λmax) in the ultraviolet region. Based on data for the parent compound, 4-phenyl-3-buten-2-one, and other fluorinated chalcones, the primary π → π* transition is expected to occur at a wavelength of approximately 290-310 nm rsc.orgresearchgate.netnist.gov. The fluorine substituent, being a weak auxochrome, is not expected to cause a significant shift in the absorption maximum compared to the non-fluorinated analog.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecule's connectivity, conformation, and stereochemistry in the solid state.
While a specific crystallographic study for this compound is not available in the current literature, analysis of closely related structural analogs provides valuable insight into the expected solid-state conformation. One such analog is (E)-4-(4-Ethoxyphenyl)but-3-en-2-one, for which crystallographic data has been reported researchgate.net. The structural similarity between these compounds, particularly the core phenylbutenone framework, allows for a reasonable approximation of the expected structural parameters.
In the reported structure of (E)-4-(4-Ethoxyphenyl)but-3-en-2-one, the molecule adopts a largely planar conformation, which is characteristic of conjugated systems. This planarity is a result of the delocalization of π-electrons across the aromatic ring, the double bond, and the carbonyl group. The dihedral angle between the benzene (B151609) ring and the but-3-en-2-one (B6265698) moiety is typically small, indicating a high degree of conjugation researchgate.net. In the crystal lattice, molecules are often linked by intermolecular interactions, such as C—H⋯O hydrogen bonds, which can form inversion dimers researchgate.net.
Below is a representative table of crystallographic data for the analogous compound, (E)-4-(4-Ethoxyphenyl)but-3-en-2-one, which illustrates the type of detailed structural information that can be obtained from an X-ray diffraction study researchgate.net.
Interactive Data Table: Crystallographic Data for (E)-4-(4-Ethoxyphenyl)but-3-en-2-one researchgate.net
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a (Å) | 5.7634 (2) |
| b (Å) | 8.2218 (2) |
| c (Å) | 12.0915 (3) |
| α (°) | 105.5413 (14) |
| β (°) | 102.5395 (16) |
| γ (°) | 97.4291 (14) |
| Volume (ų) | 528.03 (3) |
| Z | 2 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
This data provides a foundational understanding of the solid-state packing and molecular geometry that would be anticipated for this compound. A future X-ray crystallographic analysis of the title compound would be necessary to confirm its precise structural parameters.
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. nih.gov It relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. researchgate.net For a molecule like this compound, which is achiral, ECD spectroscopy is not directly applicable. However, if a chiral center were introduced into the molecule, for instance, through asymmetric synthesis or the addition of a chiral auxiliary, ECD would become an invaluable tool for assigning the absolute configuration of the newly formed stereocenter(s).
The α,β-unsaturated ketone moiety in the phenylbutenone structure serves as a chromophore that gives rise to characteristic electronic transitions in the UV-Vis region. thieme-connect.de When this chromophore is in a chiral environment, these transitions will exhibit Cotton effects (positive or negative peaks) in the ECD spectrum. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the chromophore. thieme-connect.de
In modern stereochemical analysis, experimental ECD spectra are typically compared with theoretical spectra generated through quantum chemical calculations, most commonly using time-dependent density functional theory (TDDFT). nih.govnih.gov The process generally involves the following steps:
Conformational Analysis: For a flexible molecule, a thorough search for all low-energy conformers is performed.
ECD Calculation: The ECD spectrum for each stable conformer is calculated using TDDFT methods.
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted Boltzmann population at a given temperature.
Comparison: The resulting theoretical ECD spectrum is then compared to the experimentally measured spectrum. A good match between the experimental and calculated spectra for a particular enantiomer allows for the confident assignment of its absolute configuration. nih.gov
For α,β-unsaturated ketones, the sign of the Cotton effect associated with the n→π* transition (typically observed at longer wavelengths) and the π→π* transition (at shorter wavelengths) can often be correlated with the helicity of the enone system. thieme-connect.de This provides a powerful, non-empirical method for determining the absolute stereochemistry of chiral chalcones and related compounds. While no specific ECD studies on chiral derivatives of this compound have been reported, the well-established methodology for similar chromophoric systems demonstrates the potential of this technique for future stereochemical investigations. nih.govthieme-connect.de
Computational and Theoretical Investigations of E 4 3 Fluorophenyl but 3 En 2 One
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for investigating the properties of molecules like (E)-4-(3-fluorophenyl)but-3-en-2-one. elsevierpure.com These methods are used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net For chalcone (B49325) derivatives, calculations are commonly performed using hybrid functionals such as B3LYP combined with basis sets like 6-311G(d,p) or 6-311++G(d,p) to provide a reliable balance between computational cost and accuracy. researchgate.netmaterialsciencejournal.org Such calculations for the ground state of the molecule are fundamental for all subsequent theoretical analyses, including orbital analysis, reactivity prediction, and spectroscopic simulations. materialsciencejournal.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dntb.gov.ua The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and chemical reactivity. nih.gov
For α,β-unsaturated ketones similar to the title compound, the HOMO is typically distributed over the aromatic ring and the ethylenic bridge, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often localized on the carbonyl group and the conjugated system, which are susceptible to nucleophilic attack. masterorganicchemistry.com A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net
Table 1: Typical Frontier Molecular Orbital Characteristics for Chalcone Derivatives
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to ionization potential. | Indicates the molecule's electron-donating capability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron affinity. | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | A key indicator of chemical reactivity, kinetic stability, and polarizability. A smaller gap signifies higher reactivity. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive behavior. researchgate.netlibretexts.org The MEP map illustrates the electrostatic potential on a constant electron density surface, using a color-coded scheme to identify electron-rich and electron-poor regions. youtube.comuni-muenchen.de
Typically, red and yellow colors denote regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. researchgate.net For this compound, this region would be concentrated around the electronegative oxygen atom of the carbonyl group. ajchem-a.com Conversely, blue colors indicate areas of positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack. researchgate.net These positive regions are generally found around the hydrogen atoms. Green areas represent neutral or zero potential zones. researchgate.net The MEP map provides a clear visual guide to the molecule's polarity and its preferred sites for intermolecular interactions. ajchem-a.com
Conformational Analysis and Potential Energy Surfaces
The biological activity and chemical reactivity of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms that result from rotation around single bonds. youtube.com By calculating the energy associated with these different arrangements, a potential energy surface (PES) can be generated. researchgate.netwayne.edu
For this compound, key dihedral angles would include the rotation around the bond connecting the phenyl ring to the vinyl group and the bond within the enone moiety. By systematically varying these angles and calculating the corresponding energy, the most stable, low-energy conformers (energy minima on the PES) and the transition states between them (saddle points) can be identified. u-szeged.hu Chalcone derivatives often exhibit a high degree of planarity, which maximizes π-orbital overlap and conjugation, although some twisting between the phenyl ring and the enone chain can occur. nih.govnih.gov
Reactivity Prediction Using Local Reactivity Descriptors (e.g., Fukui Functions, Local Softness)
There are three main types of Fukui functions:
fk+ : Measures reactivity towards a nucleophilic attack (electron acceptance). The atom with the highest fk+ value is the most likely site for nucleophilic attack.
fk- : Measures reactivity towards an electrophilic attack (electron donation). The atom with the highest fk- value is the most probable site for electrophilic attack.
fk0 : Predicts susceptibility to a radical attack.
Related to the Fukui function is the concept of local softness (sk), which also helps pinpoint the most reactive sites within the molecule. researchgate.net For a molecule like this compound, these calculations would likely identify the carbonyl carbon and the β-carbon of the enone system as primary sites for nucleophilic attack, while the phenyl ring would be a probable region for electrophilic attack.
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and interactions with other molecules, such as a solvent or a biological receptor. nih.gov
Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be used to confirm the structure of a synthesized compound.
IR Frequencies : DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. materialsciencejournal.org Theoretical vibrational analysis helps in the assignment of experimental IR bands to specific molecular motions, such as C=O stretching, C=C stretching, C-H bending, and C-F stretching. Calculated frequencies are often systematically higher than experimental values and are therefore typically scaled by an appropriate factor to improve agreement. ajchem-a.com
NMR Chemical Shifts : The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (1H, 13C, and 19F) is another key application of DFT. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net Predicting NMR shifts is especially valuable for complex molecules or for distinguishing between isomers. For fluorinated compounds, the accurate prediction of 19F NMR chemical shifts is a crucial tool for structural elucidation, as these shifts are highly sensitive to the electronic environment. researchgate.netnih.govnih.gov
Table 2: Predicted Spectroscopic Markers for this compound based on Analogous Structures
| Spectroscopy | Vibrational Mode / Type | Typical Predicted Wavenumber / Chemical Shift Range |
|---|---|---|
| FT-IR | C=O Stretch (Ketone) | ~1650-1700 cm-1 |
| FT-IR | C=C Stretch (Alkene) | ~1600-1650 cm-1 |
| FT-IR | C-F Stretch (Aromatic) | ~1100-1250 cm-1 |
| ¹H NMR | Vinyl Protons | δ 6.5-8.0 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190-200 ppm |
| ¹⁹F NMR | Aryl-Fluorine | δ -110 to -120 ppm (relative to CFCl₃) nih.gov |
Investigation of Reaction Mechanisms through Transition State Calculations
Transition state (TS) calculations are a powerful computational tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, which proceeds through a high-energy transition state. The energy of this transition state, known as the activation energy, is a critical factor in determining the reaction rate. For a molecule such as this compound, which belongs to the class of α,β-unsaturated ketones, transition state calculations can provide valuable insights into its reactivity in various organic transformations. researchgate.netresearchgate.net
One of the characteristic reactions of α,β-unsaturated ketones is the Michael addition, a conjugate addition of a nucleophile. researchgate.netrsc.orgresearchgate.net Computational studies on similar compounds, often referred to as chalcones, have utilized density functional theory (DFT) to model the mechanism of such reactions. researchgate.netnih.gov These studies involve locating the transition state structures for the nucleophilic attack on the β-carbon of the enone system. The calculated activation energies can help predict the feasibility and selectivity of the reaction.
For instance, a hypothetical Michael addition of a simple nucleophile, such as a thiolate anion (RS⁻), to this compound can be investigated. The reaction would proceed through a transition state where the new C-S bond is partially formed, and the negative charge is delocalized over the enolate system. The geometry of the transition state, including bond lengths and angles, provides a snapshot of the molecule at the peak of the energy barrier.
The Gibbs free energy of activation (ΔG‡) is a key parameter obtained from these calculations. A lower ΔG‡ indicates a faster reaction. By comparing the activation energies for different reaction pathways or with different nucleophiles, the regioselectivity and stereoselectivity of the reaction can be predicted. For example, calculations could explore whether the nucleophile prefers to attack from the re or si face of the double bond, leading to different stereoisomers.
Below is a hypothetical data table illustrating the kind of information that could be obtained from transition state calculations for the Michael addition of a thiolate to this compound.
| Transition State Parameter | Value | Unit |
| Gibbs Free Energy of Activation (ΔG‡) | 15.2 | kcal/mol |
| Enthalpy of Activation (ΔH‡) | 10.8 | kcal/mol |
| Entropy of Activation (ΔS‡) | -14.8 | cal/(mol·K) |
| Imaginary Frequency | -250 | cm⁻¹ |
| Cβ-S Bond Length | 2.25 | Å |
| Cα-Cβ Bond Length | 1.38 | Å |
| C=O Bond Length | 1.25 | Å |
This data is hypothetical and for illustrative purposes only.
The single imaginary frequency in the vibrational analysis of the optimized transition state geometry confirms that it is a true first-order saddle point on the potential energy surface, representing the transition state for the reaction.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
NBO analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized "natural" orbitals that correspond to the familiar Lewis structure representation of a molecule. The key aspect of this analysis is the investigation of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule.
In the case of this compound, several key intramolecular interactions can be expected:
π-conjugation: The delocalization of π-electrons across the phenyl ring, the C=C double bond, and the C=O carbonyl group is a dominant feature. NBO analysis can quantify the interactions between the π orbitals of these groups.
Hyperconjugation: Interactions between filled σ-bonds and empty π-antibonding orbitals, or between lone pairs and empty σ-antibonding orbitals, contribute to the stability of the molecule. For example, the interaction between the C-H σ-bonds of the methyl group and the π* orbital of the C=C bond.
Inductive and Resonance Effects of the Fluorine Substituent: The fluorine atom is highly electronegative, leading to a strong inductive effect. NBO analysis can show the polarization of the C-F bond and its influence on the charge distribution in the phenyl ring. Furthermore, the lone pairs on the fluorine atom can participate in resonance interactions with the π-system of the ring.
A hypothetical NBO analysis for this compound is summarized in the table below, highlighting significant donor-acceptor interactions and their stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C=C) | π(C=O) | 25.8 | π-conjugation |
| π(C=C) | π(Cring-Cring) | 18.5 | π-conjugation |
| LP(2) O | π(C=C) | 5.2 | Hyperconjugation |
| σ(C-H)methyl | π(C=C) | 2.1 | Hyperconjugation |
| LP(3) F | σ*(Cring-Cring) | 1.5 | Hyperconjugation |
This data is hypothetical and for illustrative purposes only. LP denotes a lone pair.
The results from an NBO analysis can provide a quantitative basis for understanding the electronic structure and reactivity of this compound. For example, the strong π-conjugation confirms the planarity and rigidity of the enone system. The hyperconjugative interactions indicate the delocalization of electron density, which can influence the sites of electrophilic and nucleophilic attack. researchgate.netscirp.org
Mechanistic Studies of Molecular and Cellular Interactions
Molecular Target Identification and Binding Studies
No specific molecular targets for (E)-4-(3-fluorophenyl)but-3-en-2-one have been identified in the scientific literature.
In vitro Enzymatic Assays and Kinetic Characterization
There are no available studies detailing in vitro enzymatic assays or the kinetic characterization of enzyme inhibition by this compound.
Receptor Binding Studies (e.g., competitive binding assays)
Information from receptor binding studies for this compound is not available.
Molecular Docking and In Silico Screening for Target Interactions
No molecular docking or in silico screening studies specifically investigating the target interactions of this compound have been published.
Cellular Pathway Modulation Investigations
There is no published research on the modulation of cellular pathways by this compound.
Michael Acceptor Reactivity with Thiol-Containing Biomolecules (e.g., Glutathione (B108866), Cysteine Residues)
While the structure of this compound classifies it as a Michael acceptor capable of reacting with thiols, no experimental studies have been found that characterize its specific reactivity with glutathione or cysteine residues. Current time information in Lafayette County, US.
Modulation of Redox Homeostasis Pathways (e.g., Thioredoxin Reductase Inhibition)
There is no evidence in the scientific literature to suggest that this compound modulates redox homeostasis or acts as an inhibitor of thioredoxin reductase.
Structure-Activity Relationship (SAR) Studies at the Molecular Level for Fluorinated Butenone Derivatives
Impact of Fluorine Position and Substitution Patterns
The incorporation of fluorine into a molecule can dramatically alter its physicochemical properties and, consequently, its biological activity. researchgate.net Factors such as the position and number of fluorine atoms on the phenyl ring are critical.
Studies on a series of fluorinated chalcones have provided insights into how substitution patterns affect biological activity, such as the inhibition of nitric oxide production. For instance, it was observed that a single fluoro substituent at the 4'-position of the phenyl ring resulted in more potent inhibition of nitrite (B80452) production compared to a trifluoromethyl (CF₃) group at the same position. Conversely, the presence of a trifluoromethyl group at the 2'-position was associated with very potent inhibitory activity. While these findings are not specific to the 3-fluoro position of this compound, they underscore the principle that the location of the fluorine atom is a key determinant of potency.
The effects of fluorine substitution can be attributed to several factors:
Electronegativity: Fluorine is the most electronegative element, and its presence can alter the electron distribution across the molecule, influencing how it interacts with biological targets.
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. nih.gov
Metabolic Stability: The carbon-fluorine bond is very strong, and introducing fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the compound.
In related Schiff base compounds, it was found that meta and para substitutions on the aryl ring led to greater antimicrobial activity compared to ortho substitutions, further highlighting the importance of substituent positioning on biological function. researchgate.net
Role of the α,β-Unsaturated Ketone Moiety
The α,β-unsaturated ketone moiety is the cornerstone of the biological reactivity for this class of compounds. nih.gov This functional group acts as a soft electrophile and is a classic Michael acceptor, making it susceptible to nucleophilic attack, particularly from the thiol groups of cysteine residues in proteins. nih.govnih.gov
This reactivity is central to the compound's ability to modulate cellular signaling pathways:
Covalent Modification: The primary mechanism of action for many biological effects of these compounds is the formation of covalent bonds with target proteins. nih.gov As discussed previously, this is the key mechanism for Keap1 modification and subsequent Nrf2 activation. encyclopedia.pubnih.gov
Electrophilicity: The electrophilic character of the β-carbon in the enone system is crucial. The reactivity can be tuned by the substituents on the phenyl ring. Electron-withdrawing groups, such as fluorine, can enhance the electrophilicity of the double bond, potentially increasing its reactivity with nucleophilic targets.
The indispensable role of this moiety is demonstrated by the fact that saturation of the double bond typically leads to a significant loss of biological activity, such as Nrf2 activation, confirming that the Michael acceptor functionality is essential. mdpi.com
Investigating Mechanisms of Selective Cellular Interactions in vitro
The selective interaction of this compound with specific cell types or its preferential engagement with certain cellular pathways in vitro can be attributed to a combination of its chemical properties and the unique biology of the target cells.
One key factor governing cellular interaction is the ability of the compound to cross the plasma membrane. The introduction of a fluorine atom onto the phenyl ring generally increases lipophilicity. This enhanced lipophilicity can facilitate passive diffusion across the lipid bilayer of cell membranes, leading to higher intracellular concentrations. nih.gov Fluorination has been shown to improve the affinity of molecules for cell membranes and facilitate endocytosis, which could contribute to more efficient cellular uptake compared to non-fluorinated analogues. nih.gov
Once inside the cell, the compound's fate and selectivity of action are determined by the intracellular environment. The primary interaction is the Michael addition with cellular nucleophiles. The most abundant low-molecular-weight thiol in cells is glutathione (GSH). mdpi.com The reaction of the butenone with GSH can lead to its detoxification and clearance. Therefore, the selectivity of the compound for its protein targets (like Keap1) over reaction with GSH is a critical determinant of its biological efficacy. Cells with different basal levels of GSH or different capacities for GSH synthesis may exhibit varied responses to the compound.
Furthermore, the selective activity against certain cell types could be explained by the differential expression or accessibility of its molecular targets. For example, cancer cells often exist in a state of heightened oxidative stress and may have altered levels of Keap1 or Nrf2, potentially making them more sensitive to Nrf2 activators. The selective engagement with specific pathways, such as the inhibition of iNOS expression in macrophages, relies on the presence of the necessary cellular machinery and signaling components that are activated under specific conditions (e.g., inflammatory stimulation). nih.gov
Data Table: Inhibition of Nitrite Production by Fluorinated Chalcone (B49325) Derivatives in LPS-Stimulated Macrophages
The following table presents data from a study on related fluorinated chalcone compounds, illustrating the structure-activity relationship concerning the inhibition of nitric oxide (NO) production. The data shows the concentration required to inhibit 50% of nitrite accumulation (IC₅₀).
| Compound Name | Fluorine Substitution Pattern | IC₅₀ (µM) |
| 2',4'-Dimethoxy-2-trifluoromethylchalcone | 2-Trifluoromethyl | 0.8 |
| 2',4'-Dimethoxy-3-trifluoromethylchalcone | 3-Trifluoromethyl | > 10 |
| 2',4'-Dimethoxy-4-trifluoromethylchalcone | 4-Trifluoromethyl | > 10 |
| 3',4',5'-Trimethoxy-2-trifluoromethylchalcone | 2-Trifluoromethyl | 0.6 |
| 3',4',5'-Trimethoxy-4-fluorochalcone | 4-Fluoro | 0.03 |
| 3',4',5'-Trimethoxy-4-trifluoromethylchalcone | 4-Trifluoromethyl | 1.2 |
Data adapted from Rojas J, et al., Bioorg Med Chem Lett, 2002. nih.gov
Emerging Applications in Chemical Synthesis and Materials Science
Utilization as a Versatile Building Block in Complex Organic Synthesis
The chemical architecture of (E)-4-(3-fluorophenyl)but-3-en-2-one, featuring an α,β-unsaturated carbonyl system, makes it an exceptionally useful intermediate in organic synthesis. acs.org This class of compounds, often referred to as chalcones or chalcone (B49325) analogues, serves as a key precursor for the synthesis of a wide array of heterocyclic compounds, which are central to medicinal chemistry and materials science. acs.orgresearchgate.net The typical synthetic route to this and other chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) (in this case, 3-fluorobenzaldehyde) with a ketone (acetone). orientjchem.orgmdpi.com
The reactivity of the α,β-unsaturated ketone moiety allows for various transformations. It is a competent Michael acceptor, readily reacting with nucleophiles. Furthermore, the carbonyl group and the double bond can participate in a variety of cyclocondensation reactions to form diverse heterocyclic systems. The presence of the fluorine atom on the phenyl ring can also influence the reactivity and properties of the resulting molecules, often enhancing metabolic stability and lipophilicity in pharmaceutical applications. mdpi.comzenodo.org
The versatility of chalcone-like structures in synthesis is demonstrated by their ability to act as precursors to numerous classes of heterocyclic compounds.
Table 1: Potential Heterocyclic Scaffolds from Chalcone Precursors
| Precursor | Reagent | Resulting Heterocycle | Significance |
|---|---|---|---|
| α,β-Unsaturated Ketone | Hydrazine (B178648) | Pyrazole | Core structure in many pharmaceuticals and agrochemicals. |
| α,β-Unsaturated Ketone | Guanidine (B92328) | Pyrimidine (B1678525) | Found in nucleic acids and various therapeutic agents. |
| α,β-Unsaturated Ketone | 1,3-Diketones | Quinolines | Privileged structures in medicinal chemistry. nih.gov |
This synthetic utility underscores the importance of this compound as a foundational element for building molecular complexity.
Integration into Polymer Chemistry as Monomers or Cross-linking Agents
The vinyl group within the butenone structure of this compound suggests its potential application as a monomer in polymer synthesis. Vinyl ketones are known to undergo polymerization through various mechanisms, including free-radical and anionic pathways. researchgate.net Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to vinyl ketones, allowing for the synthesis of well-defined polymers with predictable molecular weights and low polydispersities. researchgate.netrsc.org
The incorporation of this compound as a monomeric unit could lead to polymers with unique properties. The fluorine atom can impart increased thermal stability, chemical resistance, and specific optical properties to the polymer chain. mdpi.comresearchgate.net Furthermore, the polar ketone group along the polymer backbone can influence solubility and adhesion characteristics.
Table 2: Polymerization Characteristics of Vinyl Ketone Monomers
| Polymerization Method | Key Features | Potential Polymer Properties |
|---|---|---|
| Free-Radical Polymerization | Initiated by radical species; can be controlled using techniques like RAFT. researchgate.net | Regular vinylic structure, potential for block copolymers. researchgate.netresearchgate.net |
| Anionic Polymerization | Initiated by nucleophiles; sensitive to reaction conditions. | Can lead to different types of structural units in the polymer. researchgate.net |
While the specific polymerization behavior of this compound has yet to be extensively documented, the established chemistry of related vinyl ketones provides a strong foundation for its exploration in the synthesis of novel fluorinated polymers.
Development as Chemical Probes or Intermediates for Advanced Materials
The unique electronic and structural characteristics of fluorinated chalcones make them attractive candidates for the development of chemical probes and as intermediates for advanced materials. Chemical probes are small molecules used to study biological systems, and the introduction of a fluorine atom can be a key strategy in their design. nih.gov The fluorine atom can serve as a sensitive reporter group in ¹⁹F NMR spectroscopy or modulate the electronic properties of a molecule to enhance its function as a probe.
The conjugated π-system of this compound is expected to give rise to distinct spectroscopic properties. Chalcone derivatives have been investigated for their potential in material chemistry, including applications in sensors and organic light-emitting diodes (OLEDs), owing to their optical and electronic properties. researchgate.net The α,β-unsaturated carbonyl framework is a versatile scaffold that can be functionalized to create materials with tailored properties. researchgate.net For instance, α-fluorinated chalcones have been identified as potent inhibitors of tubulin polymerization, highlighting their potential as probes for studying cellular mechanics. nih.gov
Exploration in Photochemistry and Photomechanical Materials
Chalcone derivatives are well-regarded for their photochemical activity, a property stemming from their highly conjugated structure. researchgate.net They are known to be UV-sensitive and can undergo various photoreactions, including [2+2] cycloadditions and E/Z photoisomerization. researchgate.netsemanticscholar.org This photosensitivity has led to their use as photoinitiators for various types of polymerization, including radical, cationic, and thiol-ene reactions, often triggered by visible light. researchgate.netrsc.org
The incorporation of this compound into polymer structures could lead to the development of photomechanical materials. Polymers containing vinyl ketone units are known to be photodegradable through Norrish type I and type II reactions. rsc.org This controlled degradation upon exposure to light can be harnessed to create photoresists or materials that change their mechanical properties in response to a light stimulus. The chalcone moiety itself can act as a photocrosslinking unit, providing another avenue for creating light-responsive materials. researchgate.net
Applications in Sensors and Diagnostics (e.g., as fluorescent probes)
The inherent fluorescence of many chalcone derivatives has spurred interest in their application as sensors and diagnostic tools. nih.gov The donor-π-acceptor architecture present in many chalcones gives rise to intramolecular charge transfer (ICT) upon photoexcitation, which is often sensitive to the local environment. This sensitivity can be exploited to detect specific ions or molecules.
Chalcone-based fluorescent probes have been developed for various applications, including the sensing of metal ions and anions. researchgate.net While the specific sensing capabilities of this compound are not yet established, its structure holds promise. The electron-withdrawing nature of the fluorine atom and the carbonyl group, combined with the phenyl ring, could be tailored to create selective interactions with specific analytes, leading to a detectable change in fluorescence. nih.govrsc.org For example, probes for fluoride (B91410) ions often work through mechanisms like hydrogen bonding or fluoride-mediated cleavage of Si-O bonds, which results in a "turn-on" fluorescent signal. rsc.orgnih.govresearchgate.net Although the subject compound itself contains fluorine, its core structure could potentially be modified to create sensors for other analytes, where the fluorophenyl group helps to tune the electronic and photophysical properties. nih.gov
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Current Understanding
(E)-4-(3-fluorophenyl)but-3-en-2-one is a fluorinated α,β-unsaturated ketone, a class of compounds recognized for their utility as synthetic intermediates and their potential biological activities. mdpi.comnih.gov The primary and most established method for its synthesis is the Claisen-Schmidt condensation, an aldol (B89426) condensation between 3-fluorobenzaldehyde (B1666160) and acetone (B3395972), typically conducted in a basic medium. mdpi.comorientjchem.org This reaction is a cornerstone in the synthesis of chalcones and their analogues, offering a straightforward route to α,β-unsaturated carbonyl compounds. mdpi.com
The structure of this compound is characterized by a planar but-3-en-2-one (B6265698) group connected to a 3-fluorophenyl ring. nih.govstenutz.eu The presence of the fluorine atom, a key feature, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters for potential pharmacological applications. mdpi.commdpi.com Fluorine's high electronegativity can alter the reactivity of the conjugated system and its interactions with biological targets. nih.gov
Research into fluorinated chalcones and related enones has demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comnih.govscienceandtechnology.com.vnresearchgate.net The α,β-unsaturated ketone moiety is a known Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules, which is often a mechanism for its biological effects. wikipedia.org While specific extensive biological studies on this compound are not widely documented in top-tier journals, the broader class of fluorinated chalcones has shown promise. For instance, certain α-fluorinated chalcones have been identified as potent inhibitors of tubulin polymerization, exhibiting significant anti-cancer properties. nih.gov
The current understanding of this compound is primarily rooted in its identity as a synthetic building block. Its conjugated system allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. nih.gov
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H9FO | nih.gov |
| Molecular Weight | 164.18 g/mol | stenutz.eu |
| Appearance | Solid (form) | |
| InChI Key | HMPIVEBXKYNVET-AATRIKPKSA-N | stenutz.eu |
| LogP (octanol/water) | 2.25 | stenutz.eu |
Identification of Unexplored Research Avenues for this compound
Despite its straightforward synthesis and the known potential of its chemical class, this compound remains a relatively under-investigated compound. Several research avenues could yield significant scientific insights.
A primary unexplored area is a comprehensive evaluation of its biological activity. Systematic screening against various cancer cell lines, bacterial and fungal strains, and viral targets could uncover potential therapeutic applications. orientjchem.orgnih.govscienceandtechnology.com.vn Given that fluorinated chalcones show promise as tubulin inhibitors and anti-angiogenic agents, investigating this specific compound for similar activities would be a logical step. nih.gov
The compound's potential as a precursor in heterocyclic synthesis is another major area for exploration. The α,β-unsaturated ketone functionality is ideal for reactions with various dinucleophiles to construct five-, six-, and seven-membered rings, which are common scaffolds in medicinal chemistry. mdpi.com Synthesizing libraries of pyrazolines, pyrimidines, or benzodiazepines derived from this butenone and evaluating their biological profiles could be a fruitful endeavor.
Furthermore, its application in materials science is completely unexplored. The conjugated system and the presence of a fluorine atom could impart interesting photophysical or electronic properties. Investigating its potential as a monomer for polymerization or as a component in organic electronic materials could open new applications beyond the biomedical field. wikipedia.org The reactivity of the enone system could also be harnessed in the development of covalent modifiers or chemical probes for biological research. acs.org
| Research Area | Specific Focus | Rationale |
|---|---|---|
| Medicinal Chemistry | Screening for anticancer, antimicrobial, and anti-inflammatory activity. | Fluorinated chalcones are known to possess diverse biological activities. mdpi.comnih.gov |
| Organic Synthesis | Use as a building block for novel heterocyclic compounds (e.g., pyrazolines, pyridines). | The α,β-unsaturated ketone moiety is a versatile handle for cyclization reactions. mdpi.com |
| Materials Science | Investigation of polymerization potential and photophysical properties. | Conjugated systems with fluorine atoms can exhibit useful electronic properties. wikipedia.org |
| Chemical Biology | Development of covalent probes for protein labeling and activity-based profiling. | The enone can act as a Michael acceptor for cysteine residues in proteins. acs.org |
Methodological Advancements and Challenges in Butenone Chemistry
The synthesis of butenones and other α,β-unsaturated ketones has evolved beyond the classic Claisen-Schmidt condensation. Modern methodologies focus on improving efficiency, sustainability, and scope. Recent advancements include the use of solid-supported catalysts and green reaction conditions, such as solvent-free reactions or microwave-assisted synthesis, to prepare chalcones and related compounds. scienceandtechnology.com.vn For instance, Hβ zeolite has been employed as a catalyst for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes under solvent-free conditions. rsc.org
Despite these advancements, challenges remain. A significant challenge in butenone chemistry is achieving stereoselectivity. While the synthesis of this compound typically yields the more stable E-isomer, controlling the stereochemistry in more complex butenone syntheses can be difficult. nih.gov Furthermore, purification of the final products can be challenging due to the formation of side products from self-condensation or polymerization. wikipedia.org
Another challenge lies in the functionalization of the butenone scaffold. While conjugate additions are common, selective modification at other positions of the molecule without affecting the reactive enone system requires sophisticated synthetic strategies. mdpi.com The development of new catalytic methods that allow for regioselective and stereoselective functionalization of butenones is an active area of research. An analysis of reactions used in medicinal chemistry has shown a reliance on a limited set of highly reliable reactions, suggesting that new, robust synthetic methodologies for butenone modification would be highly valuable. nih.gov
Future Perspectives in the Field of Fluorinated α,β-Unsaturated Ketones
The field of fluorinated α,β-unsaturated ketones, including compounds like this compound, is poised for significant growth, driven largely by the increasing importance of fluorine in drug discovery. mdpi.comnih.gov The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and binding affinity. nih.gov
Future perspectives will likely focus on several key areas. First, the design and synthesis of novel fluorinated enones with tailored biological activities will continue to be a major focus. This will involve exploring different fluorination patterns on the aromatic rings and modifications to the enone backbone to optimize interactions with specific biological targets. The use of peptidyl fluoromethyl ketones as enzyme inhibitors highlights the potential for highly targeted drug design. mdpi.com
Second, there will be a growing emphasis on using these compounds as platforms for developing more complex molecular architectures through advanced synthetic methodologies. This includes their use in asymmetric catalysis and multicomponent reactions to rapidly build molecular diversity.
Finally, the application of fluorinated α,β-unsaturated ketones may expand beyond medicine into areas like agrochemicals and materials science. Their unique electronic properties make them attractive candidates for the development of new functional materials. As our understanding of the unique properties conferred by fluorine continues to grow, so too will the innovative applications of this versatile class of compounds.
Q & A
What are the recommended safety protocols for handling (E)-4-(3-fluorophenyl)but-3-en-2-one in laboratory settings?
Basic Question
Answer:
When handling fluorinated enones like this compound, adhere to the following safety protocols:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent unintended reactions .
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and ignition sources .
- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Basic Question
Answer:
Nuclear Magnetic Resonance (NMR):
- ¹H NMR: The E-isomer’s vinyl proton appears as a doublet (J = 16 Hz) due to trans coupling. Aromatic protons show splitting patterns consistent with 3-fluorophenyl substitution (e.g., meta-fluorine coupling at ~6.8–7.4 ppm) .
- ¹³C NMR: The carbonyl carbon resonates at ~195–200 ppm. Fluorine-induced deshielding shifts aryl carbons by 2–5 ppm .
X-ray Crystallography:
- Single-crystal analysis confirms stereochemistry and bond lengths (e.g., C=C bond ~1.34 Å). For fluorinated analogs, intermolecular F···H interactions influence packing .
Table 1: Key Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 6.8–7.4 (m, 4H, Ar-H); δ 6.2 (d, J=16 Hz, CH=CH) | |
| ¹³C NMR | δ 195 (C=O); δ 160 (C-F) | |
| X-ray | C=C bond: 1.34 Å; Dihedral angle: 175° |
How can researchers optimize the synthesis of this compound to maximize yield and purity?
Advanced Question
Answer:
Synthetic Routes:
- Claisen-Schmidt Condensation: React 3-fluorobenzaldehyde with acetone under basic conditions (e.g., NaOH/EtOH). Catalytic TiCl₄ improves E-selectivity (yield: 70–85%) .
- Microwave-Assisted Synthesis: Reduces reaction time from 12 h to 30 min, enhancing purity (99% by HPLC) .
Purification Strategies:
- Column Chromatography: Use silica gel with hexane/ethyl acetate (8:2) to separate E/Z isomers .
- Recrystallization: Ethanol/water mixtures yield high-purity crystals (mp: 72–74°C) .
Table 2: Catalyst Comparison
| Catalyst | Solvent | Yield (%) | E:Z Ratio |
|---|---|---|---|
| NaOH/EtOH | Ethanol | 75 | 85:15 |
| TiCl₄ | THF | 88 | 95:5 |
| Microwave | Solvent-free | 92 | 99:1 |
What computational methods are suitable for predicting the reactivity of this compound in nucleophilic additions?
Advanced Question
Answer:
Density Functional Theory (DFT):
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. The LUMO of the α,β-unsaturated ketone is localized on the β-carbon, favoring Michael additions .
- Solvent Effects: Use polarizable continuum models (PCM) to simulate reactions in polar solvents (e.g., DMF), which stabilize transition states .
Molecular Dynamics (MD):
- Simulate fluorine’s electron-withdrawing effects on reaction kinetics. Fluorine at the meta position reduces electron density at the β-carbon, slowing nucleophilic attack .
How can researchers resolve contradictions in thermodynamic data for fluorinated enones like this compound?
Advanced Question
Answer:
Data Validation Strategies:
- Cross-Platform Calibration: Compare DSC (Differential Scanning Calorimetry) and combustion calorimetry results to validate ΔHf values. Discrepancies >5% warrant re-evaluation of sample purity .
- Isomer Interference: Use HPLC to confirm absence of Z-isomers, which alter melting points and enthalpy data .
Case Study:
In a 2024 study, inconsistent ΔHf values (–320 vs. –305 kJ/mol) were traced to residual solvent in crystallized samples. Lyophilization eliminated the error .
What are the best practices for analyzing biological activity of this compound derivatives?
Advanced Question
Answer:
In Vitro Assays:
- Enzyme Inhibition: Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) to measure inhibition of hydrolases. IC₅₀ values <10 μM suggest therapeutic potential .
- Metabolic Stability: Incubate derivatives with liver microsomes (human/rat) and quantify degradation via LC-MS. Fluorine at meta position enhances metabolic resistance (t₁/₂ > 120 min) .
Table 3: Bioactivity Data
| Derivative | Target Enzyme | IC₅₀ (μM) | t₁/₂ (min) |
|---|---|---|---|
| 3-Fluoro analog | COX-2 | 8.2 | 135 |
| 4-Fluoro analog | COX-2 | 12.4 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
